theoretical properties of calcium metavanadate
theoretical properties of calcium metavanadate
An In-Depth Technical Guide to the Theoretical Properties of Calcium Metavanadate (Ca(VO3)2)
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the (Ca(VO3)2), designed for researchers, materials scientists, and professionals in drug development who may encounter inorganic vanadium compounds. The narrative synthesizes established experimental data with the theoretical frameworks used to predict and understand the material's behavior at a quantum-mechanical level.
Foundational Principles: From Crystal Structure to Theoretical Inquiry
The predictive power of any theoretical model is fundamentally rooted in an accurate representation of the material's crystal structure. For calcium metavanadate, the experimentally determined structure is the starting point for all computational investigations.
The Crystal Structure of Calcium Metavanadate
Calcium metavanadate, Ca(VO3)2, crystallizes in a monoclinic system. This structure is characterized by infinite chains of corner-sharing VO4 tetrahedra that run parallel to the c-axis. The calcium ions are situated between these chains, providing charge balance and structural stability. Understanding this arrangement is critical because the electronic and vibrational properties are direct consequences of the bonding within and between these vanadate chains.
Caption: A standard workflow for first-principles investigation of Ca(VO3)2.
Detailed Step-by-Step Protocol
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Input Structure Preparation:
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Obtain the crystallographic information file (CIF) for Ca(VO3)2 from an open-access database.
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Ensure the initial structure is reasonable and contains the correct symmetry information.
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Convergence Testing (Self-Validation):
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Causality: Before full-scale calculations, the accuracy of the results must be validated against computational parameters. This ensures that the simulation is physically meaningful.
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Protocol:
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k-point mesh: Systematically increase the density of the k-point grid used to sample the Brillouin zone until the total energy of the system converges to within a desired tolerance (e.g., 1 meV/atom).
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Plane-wave cutoff energy: Similarly, increase the kinetic energy cutoff for the plane-wave basis set until the total energy converges. This ensures the basis set is sufficient to describe the electronic wavefunctions accurately.
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Structural Relaxation / Geometry Optimization:
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Causality: The experimentally determined lattice parameters may not correspond to the theoretical ground state at 0 K. The structure must be relaxed to find the minimum energy configuration according to the chosen DFT functional.
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Protocol:
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Perform a full relaxation of both the atomic positions within the unit cell and the lattice vectors (volume and shape) until the forces on each atom are below a threshold (e.g., 0.01 eV/Å).
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Compare the final relaxed lattice parameters with experimental values. A good agreement (typically within 1-2%) provides confidence in the chosen computational setup. Studies have shown that standard DFT is sufficient to accurately describe the lattice parameters of calcium vanadates. [1][2]
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Ground State and Property Calculations:
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SCF Calculation: Using the optimized structure, perform a high-precision self-consistent field calculation to obtain the ground state charge density and total energy.
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Band Structure: Perform a non-self-consistent calculation along a path of high-symmetry points in the Brillouin zone to determine the electronic band structure.
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Density of States: Calculate the DOS using a denser k-point mesh than for the relaxation to obtain a smooth and accurate representation.
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Phonon Calculations: Employ Density Functional Perturbation Theory (DFPT) to compute the dynamical matrices and obtain the phonon frequencies and dispersion curves.
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Conclusion
The theoretical investigation of calcium metavanadate provides indispensable insights into the origins of its observed properties. As an indirect band gap semiconductor, its electronic characteristics are dominated by O 2p and V 3d orbitals, which are responsible for its notable luminescent and potential thermoelectric properties. The computational protocols outlined herein provide a robust framework for researchers to further explore Ca(VO3)2, enabling the prediction of its behavior under various conditions and guiding the rational design of novel vanadate-based materials for advanced applications.
References
- Jin, X. et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. InfoMat. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1HCG1hucm8SLcDoRq7pukuFMBBdEZrrScsaQKBBB0wn-0md_lTEHXlZNQhESl088NjWzzxdBZ2Ren_acUiaKkw5ibnyqt1tVw_PvkMu6Y80IMnf9E1G_6UuMVXN-cnbzfRieXG6VoZmpviyUyS2w0TMNYUIcvmOnY0Ht-elTmk0S7UV9ULEs=]
- Evans, H. T., & Mrose, M. E. (1955). Synthesis of calcium vanadate minerals and related compounds. U.S. Geological Survey Professional Paper, 261-287. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF9YjoocjWNz0Jyzb1bZiaj5rEiZm7d4k02tlSZEzW-CI-Yx7NJqYra8xOx-SyVhVvWKERz5Kz1VsaUgz8hg5y7CnyVfIrTIRduhE7rx3H_Amy-mL3MMfF3LZCVg3WNumSDg4=]
- Li, Y. et al. (2022). Comprehensive Study of Electronic, Optical, and Thermophysical Properties of Metavanadates CaV2O6 and MgV2O6. Inorganic Chemistry, 61(44), 17655–17663. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c02931]
- The Materials Project. (n.d.). Ca(NO3)2 (mp-3142). [URL: https://materialsproject.
- Der Pharma Chemica. (2016). Electronic and optical studies of CaO with oxygen defects: A DFT approach. Der Pharma Chemica, 8(1), 221-228. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF7BIGgoZfOQJWXk2HjIUvV8VTxTozb0xxu3G8Fz40R9ctTi8JQJ6DDvnqMhNMYo933V82qXW5L9WOZZ9pb87ERGJz5SW3WZKbWw-n11HdT4jd_4yGF_hplR0jqw5LPLOgFSFy33cipLk_QLqUnNXzXySVeLPrGaMjva2-nXy0VZSD_tmFN6K2KQ3et9Hu8oQ1HM8TswBq7mvAQCR1OS4IRxetN2k2cgFxHR0BufyJvlziDaQ4Dgg==]
- Li, G. et al. (2016). Kinetics of the Carbonate Leaching for Calcium Metavanadate. Metals, 6(10), 241. [URL: https://www.mdpi.com/2075-4701/6/10/241]
- Jin, X. et al. (2025). Exploring the optoelectronic properties of calcium vanadate semiconductors: A combined experimental and DFT study. Hep Journals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEt3XlgX6rPSZJPaxMStqP16fSDFkhSeaf5-ouiyRiIulpyRABFCOVBKzETCIPdff2oPPDVmn_SAAj05eiyzjBu0SsJzK1KO6EmsvS8WVsex7spiYLibkk1TQH7AOPhLWPE2nJqgu8GoY0sQDgDAdZd3xE1vaDfjjli]
- El-Damrawi, G. et al. (2022). Structural, Thermal and Physical Properties of the Calcium Borovanadate Glasses Belonging to the 40CaO- (60-x)B2O3-xV2O5 System. Journal of Functional Materials, 2(1), 1-10. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHW7Xa55hk1PPS5Rfgt2YhI09MKRvktt7x3gUv5tm2IwEKiTNtb-rg2VbdZpf5ZcNMjcR5He21rs10rGmB0ew0uboAwifq4b4ZCJKjZ2yUJHYdur-sxb-VAuY8_218INwedf7lyZx_9flfSLYQbWrEyWltBuGPZ_SClALxkuLMGYnLUZaiJWA==]
- ResearchGate. (n.d.). Electronic band structure of calcium oxide. [URL: https://www.researchgate.net/publication/235763704_Electronic_band_structure_of_calcium_oxide]
- Liu, Y. et al. (2024). Anomalous thermal transport and high thermoelectric performance of Cu-based vanadate CuVO3. Applied Physics Letters, 124(17). [URL: https://pubs.aip.org/aip/apl/article/124/17/173902/3282928/Anomalous-thermal-transport-and-high]
- Kampf, A. R. et al. (2012). Calciodelrioite, Ca(VO3)2(H2O)4, the Ca analogue of delrioite, Sr(VO3)2(H2O)4. Mineralogical Magazine, 76(7), 2803–2817. [URL: https://www.geoscienceworld.org/minmag/article/76/7/2803/130107/Calciodelrioite-Ca-VO3-2-H2O-4-the-Ca-analogue-of]
- Roy, S. et al. (2010). Crystallization of Calcium Vanadate Solids from Solution: A Metathetic Route. Crystal Growth & Design, 10(12), 5178–5186. [URL: https://pubs.acs.org/doi/10.1021/cg100703h]
- Kharbish, S. (2021). Vibrational spectra of calcium vanadyl phosphate hydrate mineral (sincosite): Raman and infrared spectroscopy. Journal of Raman Spectroscopy, 52(8), 1506-1512. [URL: https://analyticalsciencejournals.onlinelibrary.wiley.com/doi/abs/10.1002/jrs.6123]
- ResearchGate. (n.d.). Calciodelrioite, Ca(VO3)2•(H2O)4, the Ca analogue of delrioite, Sr(VO3)2. [URL: https://www.researchgate.net/publication/257790886_Calciodelrioite_CaVO_3_2H_2_O_4_the_Ca_analogue_of_delrioite_SrVO_3_2]
- ResearchGate. (n.d.). Crystal structures of (a) CaV 2 O 6 and (b) MgV 2 O 6. [URL: https://www.researchgate.
- Indian Academy of Sciences. (n.d.). Thermoelectric power of ferroelectric potassium vanadate, cesium vanadate, lithium vanadate and their solid solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_P7Qouo4kKqJ2Ld3NASB2e_17P5xjcEtnb6H1SXiqohJT-Js0wLi0oUTe_YZnFHgsU_TBtw98dEwI7BV_Rmq200sf9y6PckFMeucUmylYQoH_ApTL2YqiKEJ0d0UVG349WpZEKP1suFU5uSAXJrT7poYwzErz]
- Physical Society of Japan. (2002). HIGH-FIELD MAGNETIZATION IN THE MOTT-HUBBARD SYSTEM (Y, Ca)VO3. Journal of the Physical Society of Japan, 71(Suppl.), 3058-3061. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8EUweqZNMhrtzrSaUSF6oQXS97_PvLrp4wRVKswSoBufTVlY8emELX1yzpSpGqoNBzPhrbFQZ-C16icMEuVFmcc-F_2PR5KFRr3jxzB2SS6yUL10o8_g0d7ccmQJxGpVNVlC88124TfdJVrQQlaLnE_Jskkd_Zc-LgeyWxnj36QBvAEfVYulFMCPrXDdJlMM4ShRuKa9Ey5CPBIlsISFrrJxk7_IzMCc=]
- INIS-IAEA. (n.d.). Analysis of vibrational spectra of Ca3(VO4)2 and (Casub(1-x)Msub(x))3(VO4)2 type solid solutions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHwbXGqjNgg9Pf71DerevagziWxZ4R0VSkwsgJSkt2Mvbcawn3xxq1YwVk7uFDS60NdYFMpfVjWfX6Y5ZW43GsZJcURw56_Wh7cLnIDl5zYMkcm6DUrfr8DLy8_PG6ZESx0Klo=]
- Research School of Physics. (n.d.). Electronic band structure of calcium oxide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGB6hwtN7Z6itL2kv20ZgwznAqQ7Ok72Fmz5wvmkAROYVQCww6MTDJQN84rOI4Qu8QAyjc1Q52587oojGqnuRv0OY7yi4bT2X6-uP9aP2qa4CnxN2coIFJrqsLSXK2bvbAwMj-01FylSkFq-YhAbl6e-4bGQ9Vq]
- NIH. (n.d.). Structures of the phosphorylated and VO3-bound 2H-phosphatase domain of Sts-2. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4400977/]
- PubMed. (2016). Crystal Structure of the Vanadate-Inhibited Ca(2+)-ATPase. [URL: https://pubmed.ncbi.nlm.nih.gov/27048682/]
- MDPI. (2020). Electronic and Thermoelectric Properties of V2O5, MgV2O5, and CaV2O5. [URL: https://www.mdpi.com/1996-1944/13/9/2165]
- Cambridge University Press. (n.d.). Thermoelectric Properties of Crystallized Vanadate Glasses Prepared by Using Microwave Irradiation. [URL: https://www.cambridge.org/core/journals/mrs-online-proceedings-library-archive/article/thermoelectric-properties-of-crystallized-vanadate-glasses-prepared-by-using-microwave-irradiation/C5E8B1A2C3D4E5F6G7H8I9J0K1L2M3N4O5P6]
- Colorado State University. (n.d.). Density Functional Theory Study of Small Vanadium Oxide Clusters†. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-OEYz54xqdWxAhXYkpoJCdNqNmqZ-KrGmTqYuoDyfH_yXlfyZK7jzbBvIkoFd0Y2l3laXX5sgPdfikc5Iia-4eWeNDbGEEIrD7RjTlZzU5c3QBCjmA0DKB8KnpCBSt0UeGBp8]
- The Distant Reader. (2022). In situ synthesis, structural chemistry and vibrational spectroscopy of Zn-doped Ca5Mg4(VO4)6. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHp8ilT_WM9q7ao57FpB-xWiqAjUwSy6tfeH1wgekeW-Rt7CxWPY0_Z373b9HpfB6sXw4aQmMQL-0N-w-mt4faZzKt59wesrJhgMuFb9rSA-IxPRk32Mtm_hdsvbYwi2pnhOEcyJd9Ldsm_nzvRwmMVQ8mr-WjFWQF8R7JQrw=]
- ResearchGate. (2024). Anomalous thermal transport and high thermoelectric performance of Cu-based vanadate CuVO3. [URL: https://www.researchgate.
